![molecular formula C13H9F4NO2S B1320618 Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate CAS No. 937602-41-0](/img/structure/B1320618.png)
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a fluorinated phenyl group, and an ester functional group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Fluorinated Phenyl Group: The 3-fluoro-4-(trifluoromethyl)phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated benzene derivative reacts with the thiazole intermediate.
Esterification: The final step involves esterification, where the carboxylic acid group on the thiazole ring is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate exerts its effects depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorinated phenyl group enhances binding affinity and specificity.
Material Science: In electronic applications, the compound’s structure facilitates charge transport and stability in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
- Ethyl 2-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
This compound’s distinct combination of a thiazole ring and a highly fluorinated phenyl group sets it apart from other similar compounds, providing unique properties that are advantageous in various scientific and industrial applications.
Biological Activity
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₉F₄NO₂S
- Molecular Weight : 319.28 g/mol
- CAS Number : 937602-41-0
- Melting Point : 111–113 °C
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioactivity.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in various in vitro studies:
- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis in cancer cells. Studies indicate that it may interact with specific proteins involved in cell cycle regulation and apoptosis pathways.
- Cell Lines Tested : Notable activity has been observed against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiazole derivatives:
- Activity Against Mycobacterium : A series of substituted thiazoles, including this compound, demonstrated inhibitory effects against both replicating and non-replicating strains of Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural features:
- Substituents Impacting Activity : The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl ring enhances cytotoxic activity. Conversely, modifications at the thiazole ring can lead to varying degrees of potency against different cancer cell lines.
Case Studies
- In Vitro Studies on Antitumor Efficacy :
- Antimicrobial Testing :
Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones or via Hantzsch thiazole synthesis. Key steps include:
- Reacting 3-fluoro-4-(trifluoromethyl)aniline with ethyl 2-chloroacetate to form intermediates.
- Optimizing temperature (70–90°C) and solvent polarity (e.g., ethanol or DMF) to enhance cyclization efficiency .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
- Monitoring reaction progress by TLC and adjusting pH to minimize side reactions (e.g., hydrolysis of the ester group) .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Assigns substituent positions and confirms fluorine integration. For example, the trifluoromethyl group appears as a quartet in 19F NMR (~-60 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 348.04) and detects fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole ring planarity and phenyl ring torsion angles) .
- IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced Questions
Q. How can researchers design Structure-Activity Relationship (SAR) studies to evaluate the impact of substituents on the thiazole ring?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethyl group with -Cl () or introduce electron-donating groups (e.g., -OCH3) to assess electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using IC50 assays. For example, compare inhibition potency of fluoro vs. chloro analogs .
- Data Analysis : Use multivariate regression to correlate logP, Hammett constants, and bioactivity .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina with crystal structure data (PDB ID from ) to model interactions with ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.
- Validation : Compare predicted ΔG values with experimental SPR (surface plasmon resonance) binding data .
Q. How should researchers address contradictions in reported biological activities of similar thiazole derivatives?
- Methodological Answer :
- Replicate Studies : Test compounds under identical conditions (e.g., same cell lines, serum concentration) to isolate variables .
- Meta-Analysis : Pool data from PubChem () and CAS ( ) to identify trends (e.g., fluorophenyl derivatives show higher cytotoxicity than chlorophenyl) .
- Mechanistic Profiling : Use CRISPR screening to confirm target specificity and rule off-target effects .
Q. What strategies can be employed to enhance the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to reduce hepatic hydrolysis .
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorinated analogs ( ) typically show t1/2 > 2 hours .
- Isotope Labeling : Use 14C-labeled compound to track metabolic pathways in vivo .
Q. How can the electronic effects of the trifluoromethyl group influence the compound's reactivity in further derivatization?
- Methodological Answer :
- Electrophilic Substitution : The -CF3 group deactivates the phenyl ring, directing nitration/sulfonation to the meta position. Use HNO3/H2SO4 at 0°C for controlled nitration .
- Nucleophilic Aromatic Substitution : Replace fluorine with -NH2 under high-pressure amination (e.g., NH3, Cu catalyst, 120°C) .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd(OAc)2 and SPhos ligand to couple with boronic acids at the 4-position .
Properties
IUPAC Name |
ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2S/c1-2-20-12(19)10-6-21-11(18-10)7-3-4-8(9(14)5-7)13(15,16)17/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVSUJZWSFVFOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164010 | |
Record name | Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-41-0 | |
Record name | Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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